3-((3-Bromo-4-methylphenyl)amino)azepan-2-one
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Overview
Description
3-((3-Bromo-4-methylphenyl)amino)azepan-2-one is a chemical compound with the molecular formula C13H17BrN2O and a molecular weight of 297.19 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and an azepan-2-one ring structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Bromo-4-methylphenyl)amino)azepan-2-one typically involves the reaction of 3-bromo-4-methylaniline with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-((3-Bromo-4-methylphenyl)amino)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
3-((3-Bromo-4-methylphenyl)amino)azepan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3-Bromo-4-methylphenyl)amino)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-bromo-4-methoxyphenyl)methyl]amino}azepan-2-one
- 3-[(4-bromo-3-methylphenyl)amino]azepan-2-one
Uniqueness
3-((3-Bromo-4-methylphenyl)amino)azepan-2-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H17BrN2O |
---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
3-(3-bromo-4-methylanilino)azepan-2-one |
InChI |
InChI=1S/C13H17BrN2O/c1-9-5-6-10(8-11(9)14)16-12-4-2-3-7-15-13(12)17/h5-6,8,12,16H,2-4,7H2,1H3,(H,15,17) |
InChI Key |
QUSUHMJMNJNXQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCCNC2=O)Br |
Origin of Product |
United States |
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